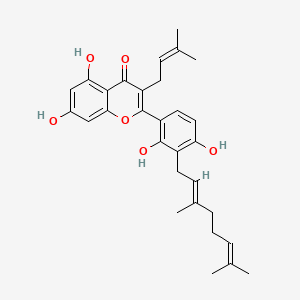
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone: is a flavonoid compound derived from the plant Morus alba (white mulberry). This compound is known for its cytotoxic properties and has been studied for its potential therapeutic applications, particularly in cancer research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone typically involves the prenylation and geranylation of a flavonoid precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the addition of prenyl and geranyl groups to the flavonoid structure .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions .
化学反应分析
Types of Reactions: 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield different flavonoid derivatives .
科学研究应用
Chemistry: In chemistry, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules .
Biology: Biologically, this compound has shown cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells .
Medicine: In medicine, the compound’s cytotoxic properties make it a candidate for developing anti-cancer therapies. Its ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest .
Industry: While industrial applications are less documented, the compound’s potential in pharmaceuticals and biotechnology could lead to its use in developing new therapeutic agents .
作用机制
The mechanism of action of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone involves its ability to induce apoptosis in cancer cells. This is achieved through the inhibition of cell cycle and DNA replication-related gene expression, leading to the suppression of tumor cell growth . The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent anti-cancer agent .
相似化合物的比较
- Sanggenol L
- Sanggenon C
- Kuwanon H
- Morusinol
- Mulberrin
- Moracin P
- Kuwanon E
- Kuwanon A
Comparison: Compared to these similar compounds, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone stands out due to its unique combination of geranyl and prenyl groups, which enhance its cytotoxic properties. This structural uniqueness contributes to its potent anti-cancer effects and makes it a valuable compound for further research and development .
生物活性
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a prenylated flavonoid that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H34O6
- Molecular Weight : 490.59 g/mol
- CAS Number : 1334309-44-2
- Density : 1.216 g/cm³
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Target Cells
The compound primarily targets various cancer cell lines:
- HeLa (human cervical carcinoma)
- MCF-7 (human breast carcinoma)
- Hep3B (human hepatocarcinoma)
Mode of Action
This compound exhibits cytotoxicity against these cancer cells through the induction of apoptosis. This process involves:
- Activation of apoptotic pathways leading to programmed cell death.
- Interaction with various enzymes and proteins that regulate cell survival and death .
Biochemical Pathways
The compound's biological activity is linked to several biochemical pathways:
- Cytotoxic Effects : Demonstrated IC50 values of 1.32 µM (HeLa), 3.92 µM (MCF-7), and 5.22 µM (Hep3B) indicate significant cytotoxic potential against these cell lines .
- Apoptosis Induction : The molecular mechanisms include changes in gene expression and enzyme activity that promote apoptosis in cancer cells .
Case Studies
Recent studies have highlighted the efficacy of this compound in vitro and in vivo:
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis of Biological Activities
| Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|
| HeLa | 1.32 | Cytotoxicity |
| MCF-7 | 3.92 | Cytotoxicity |
| Hep3B | 5.22 | Cytotoxicity |
属性
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAWFMOTOFEGT-VXLYETTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













